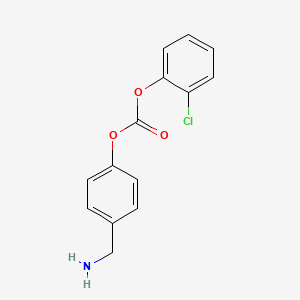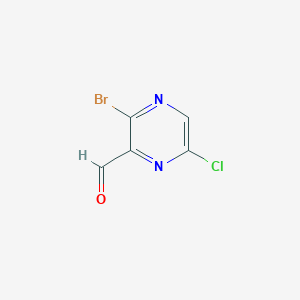
3-Bromo-6-chloropyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyrazine-2-carbaldehyde typically involves multi-step processes. One common method includes the bromination and chlorination of pyrazine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the chlorination of 3-aminopyrazine-2-carboxylate followed by bromination. These processes are optimized for high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituents introduced.
- Oxidation of the aldehyde group forms 3-Bromo-6-chloropyrazine-2-carboxylic acid.
- Reduction of the aldehyde group results in 3-Bromo-6-chloropyrazine-2-methanol .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloropyrazine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-chloropyridine-2-carbonitrile
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- 3-Amino-6-bromopyrazine-2-carbaldehyde
Comparison: 3-Bromo-6-chloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of functional groups that can be further modified for targeted applications in various fields .
Eigenschaften
Molekularformel |
C5H2BrClN2O |
|---|---|
Molekulargewicht |
221.44 g/mol |
IUPAC-Name |
3-bromo-6-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1-2H |
InChI-Schlüssel |
DCVKFRQMXULOTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)Br)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



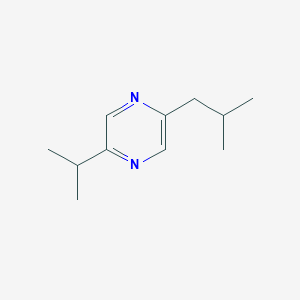


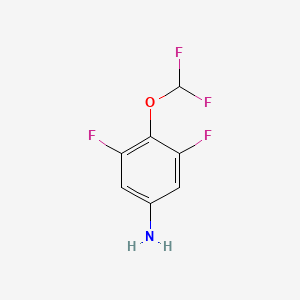

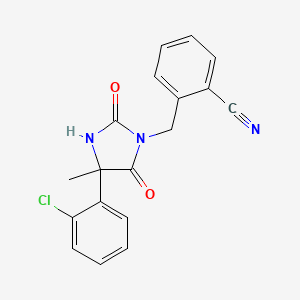
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
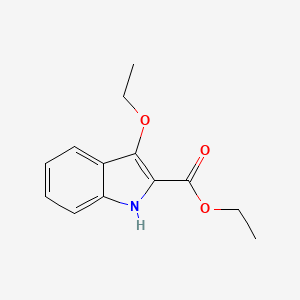
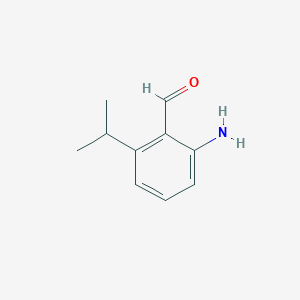
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
